molecular formula C12H21ClN2O B3234225 2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide CAS No. 1353966-38-7

2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide

Cat. No. B3234225
CAS RN: 1353966-38-7
M. Wt: 244.76 g/mol
InChI Key: AMOBYPIAMRDTSV-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPMA, and it is a member of the family of acetamide compounds. CPMA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of CPMA is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, CPMA has been shown to affect the activity of dopamine and norepinephrine, two neurotransmitters that are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
CPMA has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine, CPMA has also been shown to affect the activity of other neurotransmitters, including serotonin and acetylcholine. These effects could potentially lead to new treatments for a variety of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using CPMA in lab experiments is that it has been extensively studied, and its effects are well understood. Additionally, CPMA is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using CPMA in lab experiments is that its effects are not fully understood, and further research is needed to fully elucidate its mechanism of action.

Future Directions

There are a number of potential future directions for research involving CPMA. One area of research that shows promise is the study of CPMA's effects on the immune system. Additionally, CPMA could potentially be used as a tool for studying the effects of neurotransmitters on behavior and cognition. Finally, further research is needed to fully understand the mechanism of action of CPMA, which could lead to new treatments for a variety of neurological and psychiatric disorders.

Scientific Research Applications

CPMA has been studied extensively for its potential applications in scientific research. One area of research where CPMA has shown promise is in the study of the nervous system. CPMA has been shown to have an effect on the activity of certain neurotransmitters, which could potentially lead to new treatments for a variety of neurological disorders.

properties

IUPAC Name

2-chloro-N-[2-[cyclopropyl(methyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c1-15(9-6-7-9)11-5-3-2-4-10(11)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBYPIAMRDTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCCC2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182142
Record name Acetamide, 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide

CAS RN

1353966-38-7
Record name Acetamide, 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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